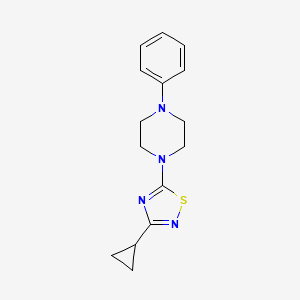

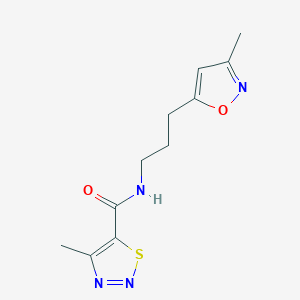

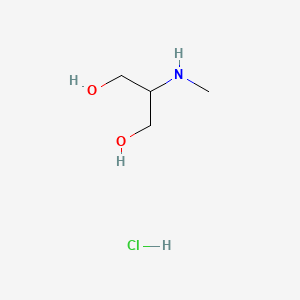

![molecular formula C13H14ClNO2S B2362016 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride CAS No. 1279219-21-4](/img/structure/B2362016.png)

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a type of organic compound known as N-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .

Synthesis Analysis

One method for synthesizing similar compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular formula of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is C13H15N . The InChI code is 1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . They are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis

The molecular weight of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is 185.27 . It is a solid at room temperature .Scientific Research Applications

Synthesis of Potent Antagonists

- The compound has been utilized in the synthesis of potent antagonists like 5-HT6, which is derived from an epiminocyclohept[b]indole scaffold. This antagonist was synthesized on a multi-gram scale for advanced biological testing, highlighting the compound's utility in synthesizing biologically active molecules (Isherwood et al., 2012).

Application in Chemical Synthesis

- 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole was synthesized from cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride, demonstrating the compound's role in diverse chemical synthesis processes (Falke et al., 2011).

Enantioselective Design of Potential Antipsychotics

- The compound has been part of studies examining its enantiomers for affinity toward 5-HT2 and D2 receptors, which is an enantioselective approach towards designing potential atypical antipsychotics (Mewshaw et al., 1993).

Bridged Gamma-Carbolines Research

- Research into bridged gamma-carbolines, including 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, has shown their potential in targeting serotonin 5-HT2 and dopamine D2 receptors, important for neurological studies (Mewshaw et al., 1993).

Heterocyclic Compounds Research

- The compound's derivative, 5-chloro-2-thiophenesulfonyl chloride, has been studied for reactions with various agents, contributing to the understanding of heterocyclic compounds and their chemical reactions (Obafemi, 1982).

Intramolecular Friedel–Crafts Cyclizations

- The compound has been involved in the synthesis of indole-fused medium-sized N-heterocyclic systems via intramolecular Friedel–Crafts cyclizations, illustrating its versatility in complex organic synthesis (El-Aal & Khalaf, 2019).

Tandem Copper Catalysis

- 3-Sulfonyl[1,2,3]triazolo[4,5-b]indoles, derived from the compound, have been efficiently prepared via tandem catalysis, showcasing its utility in advanced catalysis techniques (Xing et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c14-18(16,17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXRXUUYEGNTOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)NC3=C2C=C(C=C3)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

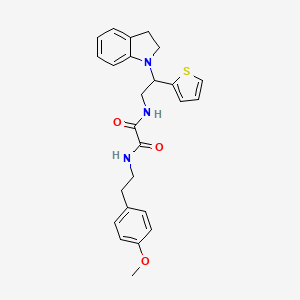

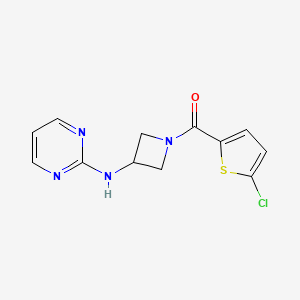

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)

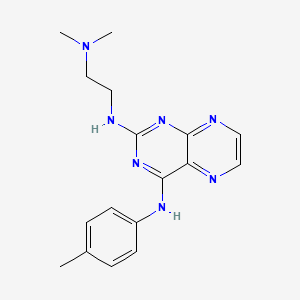

![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)